Einecs 303-147-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 303-147-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 303-147-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 303-147-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 303-147-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Einecs 303-147-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0). While these compounds share certain chemical properties, this compound is unique in its specific applications and effects .

Biological Activity

Introduction

Einecs 303-147-1, also known as 2,4,6-tris(1,1-dimethylethyl)-methylphenol or more commonly as "BHT" (Butylated Hydroxytoluene), is a synthetic antioxidant used in various industrial applications, including food preservation and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Name : 2,4,6-tris(1,1-dimethylethyl)-methylphenol

- CAS Number : 128-37-0

- Molecular Formula : C15H24O

- Molecular Weight : 220.36 g/mol

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 69.5 °C |

| Boiling Point | 265 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Antioxidant Properties

BHT is primarily recognized for its antioxidant properties. It acts by donating a hydrogen atom to free radicals, thus stabilizing them and preventing oxidative damage to cellular components such as lipids and proteins. This mechanism is essential in food preservation, where it helps prevent rancidity and extends shelf life.

Toxicological Profile

Research indicates that BHT exhibits low acute toxicity. However, chronic exposure has raised concerns regarding potential carcinogenic effects. The European Chemicals Agency (ECHA) classifies it under substances that may cause concern due to its potential endocrine-disrupting properties .

Case Study 1: BHT in Food Products

A study published in the Journal of Agricultural and Food Chemistry evaluated the effects of BHT on lipid oxidation in various food matrices. The results demonstrated that BHT significantly inhibited lipid peroxidation in oils and fats, extending their shelf life by several months compared to controls without antioxidants .

Case Study 2: BHT and Human Health

A review article assessed the implications of BHT consumption on human health. While short-term studies indicate minimal adverse effects, long-term exposure has been linked to liver toxicity and potential carcinogenicity in animal models. The review highlighted the need for further research to clarify these risks in humans .

Regulatory Status

BHT is approved for use in food products within certain limits by regulatory agencies such as the FDA and EFSA. However, ongoing debates regarding its safety have led to restrictions in some countries.

Table 2: Regulatory Status of BHT

| Region | Status | Maximum Allowable Concentration |

|---|---|---|

| European Union | Approved | 200 mg/kg |

| United States | Approved | 0.02% in food products |

| Canada | Under review | N/A |

BHT's biological activity is primarily attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions. It also influences gene expression related to antioxidant defenses, enhancing the body’s ability to counteract oxidative stress.

Properties

CAS No. |

94158-74-4 |

|---|---|

Molecular Formula |

C25H20N2O8S |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

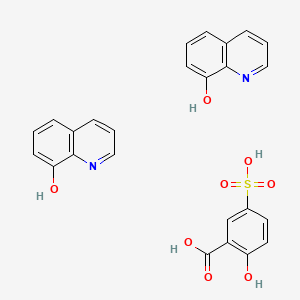

2-hydroxy-5-sulfobenzoic acid;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.C7H6O6S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2*1-6,11H;1-3,8H,(H,9,10)(H,11,12,13) |

InChI Key |

LRYLXXNMFLZNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.